molecular formula C20H20Cl2F3N3O3S B296989 N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

Numéro de catalogue B296989
Poids moléculaire: 510.4 g/mol
Clé InChI: RVYUOGVBJLNAHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, commonly known as TAK-063, is a novel, potent and selective phosphodiesterase 10A (PDE10A) inhibitor. It was first discovered by Takeda Pharmaceutical Company Limited in 2008 and has since undergone extensive research and development. TAK-063 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Mécanisme D'action

TAK-063 works by selectively inhibiting N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide, an enzyme that is highly expressed in the striatum of the brain. Inhibition of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important signaling molecules in the brain. This increase in cAMP and cGMP levels leads to an improvement in cognitive function and a reduction in motor deficits.
Biochemical and Physiological Effects
TAK-063 has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules involved in neurotransmission. TAK-063 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-063 has a number of advantages for use in lab experiments. It is highly selective for N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide and has minimal off-target effects. It has also been shown to be well-tolerated in preclinical studies. However, there are limitations to its use in lab experiments. TAK-063 is not currently approved for use in humans, so there is limited clinical data available. Additionally, the cost of TAK-063 may be a limiting factor for some research labs.

Orientations Futures

There are a number of potential future directions for research on TAK-063. One area of interest is its potential use in the treatment of schizophrenia and other psychiatric disorders. TAK-063 has shown promising results in preclinical models and may have fewer side effects than current antipsychotic medications. Another area of interest is its potential use in the treatment of drug addiction. TAK-063 has been shown to reduce drug-seeking behavior in animal models and may have potential as a treatment for addiction. Finally, TAK-063 may have potential as a tool for studying the role of N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide in the brain and its involvement in various neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of TAK-063 involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 2-bromoethyl acetate to form the intermediate compound. The intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride to form the final product, TAK-063. The synthesis method has been optimized to increase the yield and purity of the final product.

Applications De Recherche Scientifique

TAK-063 has been extensively studied in preclinical models for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and have antipsychotic effects in animal models. TAK-063 has also been investigated for its potential use in the treatment of drug addiction and depression.

Propriétés

Formule moléculaire

C20H20Cl2F3N3O3S

Poids moléculaire

510.4 g/mol

Nom IUPAC

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C20H20Cl2F3N3O3S/c1-32(30,31)28(18-11-14(20(23,24)25)5-6-17(18)22)13-19(29)27-9-7-26(8-10-27)16-4-2-3-15(21)12-16/h2-6,11-12H,7-10,13H2,1H3

Clé InChI

RVYUOGVBJLNAHF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

SMILES canonique

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=C(C=CC(=C3)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.